N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate

Description

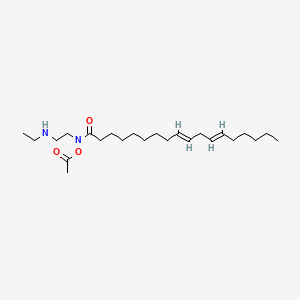

N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (IUPAC name: [2-(ethylamino)ethyl-[(9E,12E)-octadeca-9,12-dienoyl]amino] acetate) is a synthetic organic compound with a molecular formula of C24H44N2O3 and a molecular weight of 408.63 g/mol . It features:

- A conjugated diene backbone (octadeca-9,12-dienamide) with two double bonds.

- A hydroxyethylaminoethyl side chain linked to the amide nitrogen.

- A monoacetate group, enhancing solubility and stability.

Key physicochemical properties include:

Properties

CAS No. |

94139-11-4 |

|---|---|

Molecular Formula |

C24H44N2O3 |

Molecular Weight |

408.6 g/mol |

IUPAC Name |

[2-(ethylamino)ethyl-[(9E,12E)-octadeca-9,12-dienoyl]amino] acetate |

InChI |

InChI=1S/C24H44N2O3/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(28)26(29-23(3)27)22-21-25-5-2/h9-10,12-13,25H,4-8,11,14-22H2,1-3H3/b10-9+,13-12+ |

InChI Key |

LNVRPBMYZQBPEZ-OKLKQMLOSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)N(CCNCC)OC(=O)C |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)N(CCNCC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate typically involves the reaction of octadeca-9,12-dienoic acid with 2-(2-aminoethylamino)ethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of this compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can lead to the formation of more saturated derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.

Scientific Research Applications

N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate involves its interaction with specific molecular targets and pathways. The compound can interact with cell membranes and proteins, leading to changes in cellular functions. Its hydrophilic and hydrophobic components allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key Differences and Implications

Functional Group Variations: The monoacetate group in the primary compound improves aqueous solubility compared to non-acetylated analogs like (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide . Bis-dienamide derivatives (e.g., N,N'-(iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate) exhibit higher molecular weights and thermal stability due to extended conjugation and branching .

Bioactivity: The antifungal activity of (9Z,12Z)-N-(2-hydroxyethyl)octadeca-9,12-dienamide is attributed to its long aliphatic chain and amide group, which disrupt fungal membranes . The primary compound’s additional ethylaminoethyl side chain may enhance target specificity. Ethyl (9Z,12Z)-octadeca-9,12-dienoate lacks an amide group but shows antitumor activity, suggesting the diene structure itself contributes to bioactivity .

N,N'-(Iminodiethylene)bis(octadeca-9,12-dienamide) monoacetate has a lower TPSA (45.8 Ų vs. 58.6 Ų in the primary compound), indicating reduced polarity .

Commercial and Research Relevance: (9Z,12Z)-N,N-Bis(2-hydroxyethyl)octadeca-9,12-dienamide is used in cosmetics due to its emulsifying properties, whereas the primary compound’s monoacetate group may make it more suitable for pharmaceutical formulations requiring controlled release . Limited commercial data for derivatives like N-(2-((2-Aminoethyl)amino)ethyl)octadeca-9,12,15-trienamide monoacetate suggests they remain understudied .

Biological Activity

N-(2-((2-Hydroxyethyl)amino)ethyl)octadeca-9,12-dienamide monoacetate (CAS No. 94139-11-4) is a complex organic compound that exhibits significant biological activity due to its unique amphiphilic structure. This article delves into the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 408.6 g/mol. The compound features an octadeca chain with double bonds at the 9th and 12th positions, contributing to its amphiphilic nature. This structure allows the compound to interact effectively with biological membranes, influencing various cellular processes .

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 408.6 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 5.39 |

| Boiling Point | 628.8 °C at 760 mmHg |

| Flash Point | 334.1 °C |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 4 |

Biological Activity

Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability, which is crucial for its biological activities .

Antimicrobial Activity

Studies have shown that this compound can inhibit the growth of various pathogenic microorganisms. Its ability to disrupt cell membranes makes it a potential candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases. Its mechanism involves modulating inflammatory pathways and reducing cytokine production.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes. The hydrophilic and hydrophobic components enable it to:

- Integrate into lipid bilayers , altering membrane properties.

- Influence cellular signaling pathways , leading to altered gene expression related to inflammation and immunity.

- Facilitate drug delivery , enhancing the bioavailability of therapeutic agents by improving their solubility and absorption .

Case Studies

- Antimicrobial Efficacy Study : In a controlled laboratory setting, this compound was tested against strains of Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a novel antimicrobial agent.

- Anti-inflammatory Response : In a study involving macrophage cells treated with lipopolysaccharides (LPS), the addition of this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may have therapeutic potential in managing chronic inflammatory conditions.

Q & A

Q. What frameworks ensure reproducibility in studies of its anti-inflammatory activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.